molecular formula C15H15NO B11464909 1-Phenyl-3-(phenylamino)propan-1-one CAS No. 2983-48-4

1-Phenyl-3-(phenylamino)propan-1-one

Cat. No.: B11464909
CAS No.: 2983-48-4
M. Wt: 225.28 g/mol
InChI Key: UVQZZPLZMQGYNU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(phenylamino)propan-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a phenyl group attached to a propanone backbone, with an additional phenylamino group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(phenylamino)propan-1-one can be synthesized through the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group with formaldehyde and a primary or secondary amine . This reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Mannich reaction, often involving the use of catalysts to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(phenylamino)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-Phenyl-3-(phenylamino)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-3-(phenylamino)propan-1-one exerts its effects varies depending on its application:

Comparison with Similar Compounds

1-Phenyl-3-(phenylamino)propan-1-one can be compared to other similar compounds such as:

Properties

CAS No.

2983-48-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-anilino-1-phenylpropan-1-one

InChI

InChI=1S/C15H15NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-10,16H,11-12H2

InChI Key

UVQZZPLZMQGYNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2

Origin of Product

United States

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